CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Description

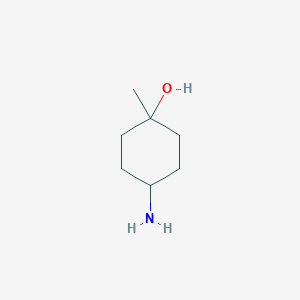

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKASNZJTIKRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592870 | |

| Record name | 4-Amino-1-methylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-32-4, 177906-46-6, 177908-37-1 | |

| Record name | 4-Amino-1-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=233764-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-amino-1-methyl-cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of cis-4-amino-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-amino-1-methylcyclohexanol is a substituted cyclohexanol derivative of interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group on a rigid cyclohexane scaffold, makes it a valuable building block for the synthesis of novel chemical entities. The stereochemistry of the cis configuration, where the amino and hydroxyl groups are on the same side of the ring, imparts specific conformational properties that can be leveraged in drug design to influence binding affinity and pharmacokinetic profiles. This document provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental methodologies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (1s,4s)-4-amino-1-methylcyclohexan-1-ol | [1] |

| CAS Number | 177906-46-6 | [1][2][] |

| Molecular Formula | C₇H₁₅NO | [1][2][] |

| Molecular Weight | 129.20 g/mol | [1][2][] |

| Boiling Point | 203 °C | [4] |

| Density | 0.998 g/cm³ | [4] |

| Flash Point | 77 °C | [4] |

| pKa (Predicted) | 15.19 ± 0.40 | [4] |

| LogP (Calculated) | 0.6387 | [1] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

| Purity | ≥97% (Typical commercial) | [1][5] |

| Storage Conditions | Room temperature, protect from light; 2-8°C recommended | [1][4][6] |

Experimental Protocols

Synthesis Methodology: Enzymatic Cascade Reaction

While a specific protocol for this compound is not detailed, a highly stereoselective one-pot enzymatic cascade for the synthesis of the related compound, cis-4-aminocyclohexanol, has been described and can be adapted.[7][8][9] This method offers high efficiency and excellent stereocontrol under environmentally benign conditions.[9]

Objective: To synthesize cis-4-aminocyclohexanol from 1,4-cyclohexanedione using a keto reductase (KRED) and an amine transaminase (ATA).

Materials:

-

1,4-cyclohexanedione

-

Keto reductase (KRED) selective for the mono-reduction of the diketone

-

Amine transaminase (ATA) with cis-selectivity

-

NAD(P)+ cofactor

-

Propan-2-ol (for cofactor recycling)

-

Sodium phosphate buffer (e.g., 50 mM, pH 7.0)

-

Amine donor (e.g., isopropylamine)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1,4-cyclohexanedione in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 50 mM.[7]

-

Cofactor and Enzyme Addition: Add NAD(P)+ to a final concentration of 1.0 mM.[7] Add the selected keto reductase (e.g., from Lactobacillus kefir) and the cis-selective amine transaminase.

-

Initiation: Add propan-2-ol (as a co-substrate for cofactor recycling) and the amine donor.[7]

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring for a specified period (e.g., 12-24 hours).[7]

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the desired product.

-

Work-up and Isolation: Upon completion, terminate the reaction by removing the enzymes (e.g., by centrifugation). The product can be isolated from the aqueous medium. One method involves derivatization with di-tert-butyl dicarbonate ((Boc)₂O) to form the more lipophilic Boc-protected amine, which can then be extracted with an organic solvent and purified by flash chromatography.[10]

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure and stereochemistry of the final product. For related aminocyclohexanols, 2D NMR experiments like COSY, HSQC, and NOESY are used to establish the relative stereochemistry (cis or trans) by analyzing coupling constants and spatial correlations between protons.[11][12]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass of the molecular ion.[11][12]

-

Gas Chromatography/Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and identifying any by-products from the synthesis. Chiral GC columns can be used to separate and quantify stereoisomers.[10]

-

Purity Analysis (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) would be used to assess the purity of the final compound.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the synthesis and characterization process for aminocyclohexanol derivatives.

Caption: Enzymatic cascade synthesis of cis-4-aminocyclohexanol.

Caption: Standard workflow for analytical characterization.

Conclusion

This technical guide provides a summary of the core physicochemical properties of this compound based on available data. While specific experimental data for this exact molecule is limited, methodologies for the synthesis and characterization of structurally analogous compounds provide a strong framework for its study. The combination of its rigid cyclic structure and functional groups makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:177906-46-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. 177906-46-6 CAS MSDS (Cyclohexanol, 4-amino-1-methyl-, cis- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 97% | CAS: 177906-46-6 | AChemBlock [achemblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of cis-4-amino-1-methylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for cis-4-amino-1-methylcyclohexanol, a bifunctional molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from structurally similar analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of related compounds, including cis-4-aminocyclohexanol and cis-4-methylcyclohexanol.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -OH | ~1.5 - 3.0 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

| -NH₂ | ~1.2 - 2.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

| Cyclohexyl H (axial) | ~1.3 - 1.6 | Multiplet | - | Overlapping signals from the four axial cyclohexane protons. |

| Cyclohexyl H (equatorial) | ~1.6 - 1.9 | Multiplet | - | Overlapping signals from the four equatorial cyclohexane protons. |

| -CH(NH₂) | ~3.1 - 3.4 | Multiplet | - | Expected to be a broad multiplet due to coupling with adjacent protons. |

| -CH₃ | ~1.1 - 1.3 | Singlet | - | The methyl group is a singlet as it has no adjacent protons. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C(OH)(CH₃) | ~68 - 72 | Quaternary carbon, deshielded by the hydroxyl group. |

| -CH(NH₂) | ~48 - 52 | Deshielded by the amino group. |

| Cyclohexyl CH₂ | ~30 - 36 | Multiple overlapping signals from the cyclohexane ring carbons. |

| -CH₃ | ~28 - 32 | Methyl carbon attached to the quaternary center. |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol hydroxyl group, likely hydrogen-bonded. |

| N-H Stretch | 3250 - 3400 | Medium | Primary amine, may show two bands. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds. |

| N-H Bend | 1590 - 1650 | Medium | Scissoring vibration of the primary amine. |

| C-O Stretch | 1000 - 1260 | Strong | Alcohol C-O bond. |

| C-N Stretch | 1020 - 1250 | Medium | Aliphatic amine C-N bond. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 129.2 | Molecular ion peak. The molecular formula is C₇H₁₅NO.[1] |

| [M-CH₃]⁺ | 114.2 | Loss of a methyl group. |

| [M-NH₃]⁺ | 112.2 | Loss of ammonia. |

| [M-H₂O]⁺ | 111.2 | Loss of water. |

| [M-CH₃-H₂O]⁺ | 96.2 | Subsequent loss of a methyl group and water. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for aminocyclohexanol derivatives. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.

-

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-10 s.

-

Spectral Width: 0-100 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

The final concentration for infusion should be in the low µg/mL to ng/mL range.

-

The solution is then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Data Acquisition:

-

Instrument: ESI mass spectrometer (e.g., quadrupole, time-of-flight).

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-200).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Key functional groups and their expected ¹H NMR signal characteristics.

References

Stereochemistry and Conformation of 4-Amino-1-methylcyclohexanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry and conformational preferences of 4-amino-1-methylcyclohexanol isomers. Understanding the three-dimensional structure of these molecules is critical for their application in medicinal chemistry and drug design, where precise spatial arrangement of functional groups dictates biological activity. This document details the structural isomers, their conformational analysis, and the experimental and computational methodologies used for their characterization.

Introduction to the Stereochemistry of 4-Amino-1-methylcyclohexanol

4-Amino-1-methylcyclohexanol possesses two stereocenters, giving rise to two diastereomeric pairs of enantiomers: cis and trans. The substituents on the cyclohexane ring, a hydroxyl group and a methyl group at C-1, and an amino group at C-4, dictate the molecule's preferred conformation and overall topology. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain. The relative stability of the isomers and their conformers is determined by the energetic penalties associated with axial versus equatorial positioning of the substituents.

Isomers and Conformational Analysis

The two primary diastereomers of 4-amino-1-methylcyclohexanol are the cis and trans isomers, which refer to the relative orientation of the amino group and the hydroxyl group. Within each isomer, the molecule can exist in two rapidly interconverting chair conformations.

trans-4-Amino-1-methylcyclohexanol

In the trans isomer, the amino and hydroxyl groups are on opposite faces of the cyclohexane ring. This allows for a conformation where all three substituents can occupy equatorial positions, which is generally the most stable arrangement. The ring flip to the alternative chair conformation would force all substituents into higher-energy axial positions, leading to significant 1,3-diaxial interactions. Consequently, the tri-equatorial conformer is overwhelmingly favored at equilibrium.

cis-4-Amino-1-methylcyclohexanol

For the cis isomer, the amino and hydroxyl groups are on the same face of the ring. This geometric constraint prevents a conformation where all substituents are equatorial. The two possible chair conformations will have one substituent in an axial position while the other two are equatorial. The relative stability of these two conformers depends on the A-values (conformational energies) of the substituents. Generally, the conformer with the largest group in the equatorial position is favored.

Quantitative Conformational Analysis

Table 1: Estimated Conformational Energies (A-values) of Substituents

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -OH | 0.9 (in non-polar solvents) |

| -NH₂ | 1.2-1.6 |

Note: A-values can vary depending on the solvent and other nearby substituents.

These values can be used to estimate the energy difference between the two chair conformations of the cis isomer.

Experimental Characterization

The definitive determination of the stereochemistry and conformation of 4-amino-1-methylcyclohexanol isomers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the conformation of cyclohexane derivatives in solution.[1] Both ¹H and ¹³C NMR provide critical information about the local electronic environment and spatial relationships of atoms.

-

Chemical Shifts (δ): Axial and equatorial protons and carbons experience different shielding effects, leading to distinct chemical shifts. Equatorial protons are typically deshielded (higher ppm) compared to their axial counterparts.[1]

-

Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.[1][2] This is often the most definitive piece of evidence for conformational assignment.[1]

Table 2: Representative ¹H NMR Data for cis- and trans-4-Aminocyclohexanol (Parent Compound) [1]

| Proton | cis-Isomer (D₂O) | trans-Isomer (D₂O) | Key Distinguishing Features |

| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The equatorial H-1 in the cis isomer is at a lower field than the axial H-1 in the trans isomer.[1] |

| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | The equatorial H-4 in the cis isomer is deshielded relative to the axial H-4 in the trans isomer.[1] |

| Coupling Constants | Smaller J-values for H-1 and H-4 | Larger axial-axial (Jₐₐ) couplings for H-1 and H-4 (10-13 Hz).[1] | The presence of large Jₐₐ couplings is a strong indicator of the trans isomer in its diequatorial conformation.[1] |

Note: The presence of the methyl group at C-1 in 4-amino-1-methylcyclohexanol will alter the chemical shifts and remove the proton at C-1, but the principles of analyzing the H-4 proton and its coupling constants remain the same.

-

Sample Preparation: Dissolve 5-10 mg of the 4-amino-1-methylcyclohexanol isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Spectral Analysis: Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the protons and determine the relative stereochemistry and preferred conformation. For complex spectra, two-dimensional NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and absolute stereochemistry of a crystalline compound. While no crystal structures for 4-amino-1-methylcyclohexanol are publicly available, analysis of derivatives of related compounds consistently shows a chair conformation for the cyclohexane ring.[3]

-

Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and torsional angles.

Synthesis of 4-Amino-1-methylcyclohexanol Isomers

The stereoselective synthesis of the cis and trans isomers of 4-amino-1-methylcyclohexanol can be challenging. Enzymatic methods have shown promise for the synthesis of the parent 4-aminocyclohexanol isomers with high stereoselectivity.[4] These methods can potentially be adapted for the methylated analog.

A plausible synthetic route could involve the Grignard reaction of methylmagnesium bromide with 4-(protected-amino)cyclohexanone, followed by deprotection. The stereochemical outcome of the Grignard addition would likely yield a mixture of diastereomers that would require separation, for example, by column chromatography.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the stereochemical and conformational properties of 4-amino-1-methylcyclohexanol isomers.[5]

Caption: A typical workflow for the computational analysis of small molecules.

-

Structure Building: Generate the 3D structures of the cis and trans isomers of 4-amino-1-methylcyclohexanol.

-

Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of the most stable conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

NMR Chemical Shift Prediction: Calculate NMR chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital) to compare with experimental data.

Visualization of Stereoisomers and Conformations

The following diagrams illustrate the key stereochemical and conformational relationships.

Caption: Conformational equilibria of trans and cis isomers.

Conclusion

The stereochemistry and conformation of 4-amino-1-methylcyclohexanol isomers are crucial determinants of their chemical and biological properties. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust toolkit for the unambiguous characterization of these molecules. For the trans isomer, a tri-equatorial conformation is expected to be highly favored. The cis isomer will exist as an equilibrium of two chair conformations, with the preferred conformer minimizing steric interactions. This in-depth understanding is essential for the rational design of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide on the Thermodynamic Stability of cis- versus trans-4-amino-1-methylcyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is primarily determined by the steric interactions of the substituents with the cyclohexane ring in its lowest-energy chair conformation. Substituents can occupy either an axial or an equatorial position. Generally, equatorial positions are more stable as they minimize steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring.[1][2][3] The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the change in Gibbs free energy (ΔG°) for a substituent moving from the equatorial to the axial position.[4] A larger A-value signifies a greater preference for the equatorial position.[5]

For polysubstituted cyclohexanes, the total steric strain can be approximated by the sum of the A-values for all axial substituents.[5] The most stable conformation will be the one that minimizes these unfavorable interactions, often by placing the largest substituents in equatorial positions.[6]

In the case of 4-amino-1-methylcyclohexanol, we must consider the conformational preferences of the methyl (-CH3), hydroxyl (-OH), and amino (-NH2) groups. The relative stability of the cis and trans isomers is determined by the chair conformation that minimizes the overall steric strain.

Conformational Analysis of 4-amino-1-methylcyclohexanol Isomers

The presence of a tertiary alcohol at the C1 position, with a methyl and a hydroxyl group, significantly influences the conformational equilibrium. In any chair conformation, one of these C1 substituents must be axial and the other equatorial.

2.1. trans-4-amino-1-methylcyclohexanol

In the trans isomer, the amino group and the hydroxyl group are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations through a ring flip.

-

Conformer A (More Stable): The hydroxyl group is equatorial, the methyl group is axial, and the amino group is equatorial. This arrangement minimizes steric interactions for the larger amino and hydroxyl groups.

-

Conformer B (Less Stable): Following a ring flip, the hydroxyl group becomes axial, the methyl group becomes equatorial, and the amino group becomes axial. This conformer is significantly destabilized by the 1,3-diaxial interactions of both the hydroxyl and amino groups.

2.2. cis-4-amino-1-methylcyclohexanol

In the cis isomer, the amino group and the hydroxyl group are on the same side of the ring. This also results in two interconverting chair conformations.

-

Conformer C (More Stable): The hydroxyl group is equatorial, the methyl group is axial, and the amino group is axial.

-

Conformer D (Less Stable): A ring flip results in the hydroxyl group being axial, the methyl group being equatorial, and the amino group being equatorial. While placing the amino group in the equatorial position is favorable, the axial hydroxyl group introduces steric strain.

The relative stabilities of these conformers can be estimated by summing the A-values for the axial substituents.

Quantitative Data on Thermodynamic Stability

The following table summarizes the estimated steric strain for each conformer based on the A-values of the substituents. The A-values used for this analysis are approximately: -CH3 = 1.74 kcal/mol, -OH = 0.87 kcal/mol, and -NH2 = 1.2 kcal/mol.[5][7]

| Isomer | Conformer | Axial Substituents | Estimated Steric Strain (kcal/mol) | Relative Stability |

| trans | A | -CH3 | 1.74 | Most Stable |

| B | -OH, -NH2 | 0.87 + 1.2 = 2.07 | Less Stable | |

| cis | C | -CH3, -NH2 | 1.74 + 1.2 = 2.94 | Less Stable |

| D | -OH | 0.87 | More Stable (for cis) |

Based on this analysis, the trans isomer, specifically the conformer with the hydroxyl and amino groups in the equatorial positions (Conformer A), is the most thermodynamically stable isomer of 4-amino-1-methylcyclohexanol.

Experimental Protocols for Determining Isomer Stability

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Protocol: Determination of Isomer Ratio by ¹H NMR Spectroscopy

-

Equilibration of Isomers:

-

Dissolve a sample of either pure isomer or a mixture of isomers in a suitable solvent (e.g., a protic solvent that can facilitate protonation/deprotonation to allow for equilibration).

-

Add a catalytic amount of a strong acid or base to facilitate the equilibration between the cis and trans isomers. The mechanism of equilibration can proceed through protonation of the amino group or deprotonation of the hydroxyl group, which can lead to ring opening or conformational changes that allow for interconversion.

-

Allow the mixture to stir at a controlled temperature until equilibrium is reached. The time required for equilibration should be determined by monitoring the isomer ratio over time until it becomes constant.

-

-

Sample Preparation for NMR:

-

Carefully neutralize the catalyst to prevent further reaction or degradation.

-

Remove the solvent under reduced pressure.

-

Dissolve a known quantity of the equilibrated mixture in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) suitable for NMR analysis.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The acquisition parameters should be set to ensure accurate integration of the signals (e.g., a long relaxation delay).

-

-

Data Analysis:

-

Identify distinct signals in the ¹H NMR spectrum that are unique to the cis and trans isomers.[10] These could be the signals for the methyl protons or the protons on the carbon bearing the amino group.

-

Integrate the area under these characteristic peaks for both isomers.[11]

-

The ratio of the integrals will correspond to the molar ratio of the isomers in the equilibrium mixture.[12]

-

The Gibbs free energy difference (ΔG°) between the isomers can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the more stable isomer to the less stable isomer).

-

Visualizations

Caption: Conformational equilibria of trans and cis isomers.

Caption: Workflow for experimental stability determination.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. auremn.org.br [auremn.org.br]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. sciepub.com [sciepub.com]

- 12. magritek.com [magritek.com]

An In-Depth Technical Guide to the Synthesis of 4-amino-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a robust synthetic pathway to 4-amino-1-methylcyclohexanol, a valuable building block in medicinal chemistry and drug development. While the initial discovery and first reported synthesis of this specific molecule are not extensively documented in readily available literature, a logical and efficient synthesis can be devised based on well-established organic chemistry principles. This guide details a proposed synthetic route, provides comprehensive experimental protocols, and includes visualizations of the chemical transformations and experimental workflow. The synthesis initiates from a protected form of 4-aminocyclohexanone, proceeds through a key Grignard reaction to introduce the methyl group and form the tertiary alcohol, and concludes with a deprotection step to yield the final product. This document serves as a practical guide for the laboratory-scale preparation of 4-amino-1-methylcyclohexanol.

Introduction

Substituted cyclohexanol motifs are prevalent in a wide array of pharmaceutical agents and biologically active molecules. The specific stereochemistry and functional group arrangement of these cyclic scaffolds can significantly influence their pharmacological properties. 4-amino-1-methylcyclohexanol, with its primary amine and tertiary alcohol functionalities, represents a versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of the amino and hydroxyl groups on the cyclohexane ring allows for further derivatization and incorporation into larger drug candidates. This guide provides a detailed methodology for the synthesis of this compound, addressing the absence of a clearly documented inaugural synthesis by presenting a chemically sound and reproducible procedure.

Proposed Synthetic Pathway

The proposed synthesis of 4-amino-1-methylcyclohexanol is a three-step process commencing with the commercially available 4-aminocyclohexanone. To prevent unwanted side reactions with the Grignard reagent, the primary amine must first be protected. A tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions. The key bond formation occurs in the second step, where the protected ketone undergoes a nucleophilic addition of a methyl group using methylmagnesium bromide. The final step involves the acidic cleavage of the Boc group to afford the target molecule.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations. Researchers should adhere to all standard laboratory safety practices.

Step 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone)

Methodology:

-

To a solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in a mixture of dioxane and water (1:1) is added sodium bicarbonate (2.5 equivalents).

-

The mixture is stirred at room temperature until all solids have dissolved.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in a minimal amount of dioxane is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous residue is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure N-Boc-4-aminocyclohexanone as a white solid.

Step 2: Synthesis of tert-butyl (4-hydroxy-4-methylcyclohexyl)carbamate (N-Boc-4-amino-1-methylcyclohexanol)

Methodology:

-

A solution of N-Boc-4-aminocyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equivalents) is added dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

The reaction is quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-amino-1-methylcyclohexanol.

Step 3: Synthesis of 4-amino-1-methylcyclohexanol

Methodology:

-

N-Boc-4-amino-1-methylcyclohexanol (1 equivalent) is dissolved in a suitable solvent such as methanol or dioxane.

-

An excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl), is added to the solution.

-

The mixture is stirred at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt of the product.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-amino-1-methylcyclohexanol hydrochloride.

-

To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a strong base (e.g., NaOH) to pH > 12, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic extracts are then dried and concentrated to give the final product.

Data Presentation

As the discovery and initial synthesis are not well-documented, quantitative data from a specific first report is unavailable. The following table presents expected yields based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | N-Boc-4-aminocyclohexanone | 4-Aminocyclohexanone | Boc₂O, NaHCO₃ | 85-95 |

| 2 | N-Boc-4-amino-1-methylcyclohexanol | N-Boc-4-aminocyclohexanone | CH₃MgBr | 70-85 |

| 3 | 4-Amino-1-methylcyclohexanol | N-Boc-4-amino-1-methylcyclohexanol | HCl | 90-98 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of 4-amino-1-methylcyclohexanol.

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis of 4-amino-1-methylcyclohexanol. The described three-step sequence, involving Boc protection, Grignard-mediated methylation, and subsequent deprotection, represents a reliable method for obtaining this valuable chemical intermediate. The detailed protocols and workflow visualizations are intended to facilitate the successful execution of this synthesis in a research and development setting. While the historical first synthesis remains elusive, the presented pathway is grounded in fundamental and widely applied organic reactions, ensuring its utility for the target audience.

An In-depth Technical Guide on the Physicochemical Properties of cis-4-amino-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the available physical and chemical data for cis-4-amino-1-methylcyclohexanol. It is important to note that key experimental values for melting point and quantitative solubility are currently unreported in public databases and literature. The provided data is a mix of information from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 177906-46-6 | ChemScene, AChemBlock[1][2] |

| Molecular Formula | C₇H₁₅NO | ChemScene, AChemBlock[1][2][3] |

| Molecular Weight | 129.20 g/mol | ChemScene, AChemBlock[1][2][3] |

| Purity (Typical) | ≥97% | ChemScene, AChemBlock[1][2] |

| Boiling Point | 203°C (Predicted) | ChemicalBook[4] |

| pKa | 15.19 ± 0.40 (Predicted) | ChemicalBook[4] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[5] |

| LogP | 0.6387 (Predicted) | ChemScene[5] |

| Qualitative Solubility | Limited solubility in non-polar organic solvents. Extraction from aqueous basic medium with ethyl acetate or dichloromethane was not feasible, suggesting some aqueous solubility. | University of Greifswald[6] |

| Storage Conditions | Room temperature, protect from light. | ChemScene, Fisher Scientific[1][7] |

Experimental Protocols

Given the absence of published experimental data for melting point and solubility, this section provides detailed, standardized methodologies for determining these crucial parameters.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The following protocol is based on the capillary tube method, which is widely used for organic compounds.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a clean mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Repeat loading and tapping until the packed sample is approximately 1-2 cm high.[10]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the melting point apparatus. Heat the block rapidly to get an approximate melting temperature. This provides a target range for the more precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, properly packed capillary tube.

-

Heating: Begin heating the block at a slow, controlled rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point. A slow heating rate is critical for accuracy.[9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. Perform the determination in triplicate to ensure reproducibility.

The shake-flask method is a well-established technique for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent.[11] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.[12]

Apparatus and Materials:

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

-

This compound solid

-

Chosen solvent(s) (e.g., water, phosphate-buffered saline (PBS), ethanol)

Procedure:

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous solubility, use purified water or a buffer solution like PBS. Ensure the pH of the buffer is recorded.

-

Addition of Excess Solute: Weigh an amount of this compound that is known to be in excess of what will dissolve and add it to a glass vial. A common starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent. The key is to have undissolved solid present throughout the experiment.[13]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for thermodynamic solubility.[1][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed.

-

Filtration: Withdraw the supernatant using a syringe and filter it through a low-binding membrane filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

-

-

Sample Preparation for Analysis: Carefully pipette a precise volume of the clear, saturated filtrate into a volumetric flask. Dilute the sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Concentration Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A standard calibration curve must be prepared using solutions of known concentrations.

-

Calculation and Reporting: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in at least triplicate.

Mandatory Visualizations

The following diagram illustrates the standard experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds, such as trans-4-aminocyclohexanol and cis-4-methylcyclohexanol, should be used to inform handling procedures.[7][14] The trans isomer is classified as causing severe skin burns and serious eye damage.[15]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[2][7]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[14]

This guide provides the essential information and methodologies for scientists and researchers to safely handle this compound and to determine its fundamental physicochemical properties. The provided protocols are robust and widely accepted in the fields of chemistry and pharmaceutical sciences.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound 97% | CAS: 177906-46-6 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 177906-46-6 CAS MSDS (Cyclohexanol, 4-amino-1-methyl-, cis- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. fishersci.com [fishersci.com]

- 8. store.astm.org [store.astm.org]

- 9. medpharma12.com [medpharma12.com]

- 10. byjus.com [byjus.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of 4-amino-1-methylcyclohexanol Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of the conformational isomers of 4-amino-1-methylcyclohexanol. An understanding of the three-dimensional structure and relative stabilities of these conformers is crucial for applications in medicinal chemistry and drug development, where molecular geometry dictates biological activity. This document outlines the theoretical underpinnings of the conformational preferences of substituted cyclohexanes, presents illustrative quantitative data based on quantum chemical calculations of analogous compounds, details a generalized computational protocol, and provides visualizations of the key conformers and analytical workflows.

Theoretical Background: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is predominantly governed by steric interactions within their chair conformations. Substituents can be in either axial or equatorial positions. Equatorial positions are generally more stable as they minimize steric hindrance, particularly the 1,3-diaxial interactions where an axial substituent is repelled by axial hydrogens on the same side of the ring.[1]

For 4-amino-1-methylcyclohexanol, the conformational landscape is determined by the interplay of the amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups. The relative stability of the cis and trans isomers, and their respective chair conformations, depends on the arrangement that minimizes overall steric strain.

-

trans-4-amino-1-methylcyclohexanol : In its most stable chair conformation, the amino and hydroxyl groups can occupy equatorial positions, minimizing steric interactions and resulting in a thermodynamically favored state.[1] A ring flip would force both substituents into axial positions, introducing significant steric strain.

-

cis-4-amino-1-methylcyclohexanol : In any chair conformation of the cis isomer, one of the 4-position or 1-position substituents must be axial while the other is equatorial.[1] This arrangement inherently introduces 1,3-diaxial interactions, leading to higher steric strain compared to the most stable conformer of the trans isomer. Intramolecular hydrogen bonding between the amino and hydroxyl groups could potentially play a minor role in stabilizing certain conformations, though this is often not sufficient to overcome significant steric penalties.[1]

Data Presentation: Conformational and Geometric Parameters

Due to the limited availability of specific published experimental or computational data for 4-amino-1-methylcyclohexanol, the following tables present estimated and comparative data derived from closely related molecules to illustrate the expected quantitative differences between conformers.

Table 1: Estimated Relative Energies of 4-amino-1-methylcyclohexanol Conformers

| Isomer | Conformer Description | Substituent Orientations (1-CH₃, 1-OH, 4-NH₂) | Estimated Relative Energy (kcal/mol) | Notes |

| trans | Chair 1 (Most Stable) | a, e, e | 0.00 | Methyl group is axial, but the larger amino and hydroxyl groups are equatorial, minimizing 1,3-diaxial interactions. |

| trans | Chair 2 | e, a, a | > 5.0 | All three substituents are in the less favorable axial positions, leading to significant steric strain. |

| cis | Chair 1 | a, e, a | ~1.8 - 2.5 | One equatorial and two axial groups. The relative energy depends on the A-values of the axial substituents. |

| cis | Chair 2 | e, a, e | ~0.6 - 1.2 | Two equatorial and one axial group. This is expected to be the most stable cis conformer. |

| trans | Twist-Boat | - | > 6.0 | Generally high-energy transition states or intermediates in the ring-flipping process.[2] |

| cis | Twist-Boat | - | > 6.0 | Energetically unfavorable compared to the chair conformations.[2] |

Note: These are illustrative values based on the principles of conformational analysis and A-values of analogous substituted cyclohexanes. Actual values require specific DFT calculations.

Table 2: Representative Geometric Parameters from Analogous Molecules

| Molecule | Parameter | Conformation | Value | Computational Method |

| Methylcyclohexane | C-C (ring) bond length | Equatorial | ~1.53 Å | Not Specified |

| Methylcyclohexane | C-C (methyl) bond length | Equatorial | ~1.54 Å | Not Specified |

| trans-4-Aminocyclohexanol | C-N bond length | Diequatorial | ~1.47 Å | Not Specified |

| trans-4-Aminocyclohexanol | C-O bond length | Diequatorial | ~1.43 Å | Not Specified |

| Cyclohexanol | O-H bond length | Equatorial | ~0.97 Å | Not Specified |

Experimental Protocols: Quantum Chemical Calculations

The following outlines a typical and robust protocol for the quantum chemical analysis of 4-amino-1-methylcyclohexanol conformers using Density Functional Theory (DFT).

3.1. Software and Hardware

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Hardware: A high-performance computing cluster is recommended for timely completion of calculations, especially for frequency analyses.

3.2. Conformational Search

-

Initial Structure Generation: Generate initial 3D structures for all possible chair and boat conformers of both cis- and trans-4-amino-1-methylcyclohexanol. This can be done using a molecular builder within the chosen software.

-

Molecular Mechanics Minimization: Perform an initial geometry optimization of all generated structures using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries for the quantum chemical calculations.[3]

3.3. DFT Geometry Optimization

-

Method Selection: Employ a DFT functional, with B3LYP being a common and well-validated choice for organic molecules.[4][5]

-

Basis Set Selection: Use a Pople-style basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[6]

-

Optimization Procedure: Perform a full geometry optimization for each conformer without any symmetry constraints. The optimization should be carried out until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

3.4. Vibrational Frequency Analysis

-

Calculation: Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Verification of Minima: Confirm that each optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. A single imaginary frequency indicates a transition state.

-

Thermochemical Data: The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy, which are crucial for determining the relative stabilities of the conformers at a given temperature.

3.5. Single-Point Energy Refinement (Optional)

For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more sophisticated theoretical method.

3.6. Data Analysis

-

Relative Energies: Calculate the relative energies of all conformers by taking the difference between their total energies (including ZPVE correction) and the energy of the most stable conformer (the global minimum).

-

Boltzmann Distribution: At a given temperature (e.g., 298.15 K), calculate the equilibrium population of each conformer using the Boltzmann distribution based on their relative Gibbs free energies.

-

Geometric Parameters: Analyze the optimized geometries to extract key bond lengths, bond angles, and dihedral angles for comparison.

Mandatory Visualization

Caption: Workflow for Quantum Chemical Conformational Analysis.

Caption: Conformational Isomers and Relative Stabilities.

References

An In-depth Technical Guide on the Tautomerism and Ionization Constants of cis-4-Amino-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of tautomerism and ionization constants as they pertain to cis-4-amino-1-methylcyclohexanol. Due to the absence of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on foundational principles, data from analogous compounds, and detailed experimental and computational methodologies for determining these crucial physicochemical properties. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to predict, measure, and understand the behavior of this compound in various chemical and biological environments.

Introduction

This compound is a bifunctional alicyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring both a primary amino group and a tertiary hydroxyl group on a cyclohexane scaffold, dictates its chemical reactivity, solubility, and potential biological activity. Understanding the tautomeric forms and ionization constants (pKa values) of this molecule is paramount for predicting its behavior in physiological systems, designing synthetic routes, and developing analytical methods.

Tautomers are structural isomers of chemical compounds that readily interconvert. The specific tautomeric forms present can significantly influence a molecule's reactivity and spectroscopic properties. The ionization constant, or pKa value, quantifies the acidity or basicity of a functional group and is a critical determinant of a molecule's charge state at a given pH. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will first explore the theoretical considerations for tautomerism in this compound. Subsequently, it will delve into the estimation and experimental determination of its ionization constants, providing detailed protocols for common analytical techniques.

Tautomerism of this compound

Tautomerism typically involves the migration of a proton accompanied by a shift in the location of a double bond. Common examples include keto-enol and imine-enamine tautomerism.

Based on the structure of this compound, significant tautomerism is not expected under normal conditions. The molecule lacks the necessary functional group arrangements for common tautomeric equilibria. For instance, it does not possess a carbonyl group adjacent to a carbon with a hydrogen atom, which is required for keto-enol tautomerism. Similarly, the conditions for imine-enamine tautomerism are not met.

While minor, less common tautomeric forms could theoretically exist, their contribution to the overall equilibrium is likely to be negligible and would not significantly impact the compound's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria.[1][2] Should there be a need to definitively rule out the presence of any significant tautomers, the following experimental workflow could be employed.

References

Crystal Structure Analysis of cis-4-amino-1-methylcyclohexanol Derivatives: A Methodological Overview in the Absence of Publicly Available Structural Data

A comprehensive search of scientific literature and structural databases reveals a notable absence of publicly available crystal structure data for cis-4-amino-1-methylcyclohexanol and its derivatives. This technical guide, therefore, outlines the established methodologies and theoretical considerations that would be employed in the crystal structure analysis of these compounds, providing a framework for researchers and drug development professionals venturing into the study of this chemical space.

While specific quantitative data such as bond lengths, bond angles, and torsion angles for the title compounds cannot be presented, this guide will detail the necessary experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it will provide visualizations of the logical workflows involved in such a study, adhering to the specified formatting requirements.

Synthesis and Stereochemistry

The synthesis of this compound derivatives is a critical first step. A common synthetic route involves the stereoselective reduction of a corresponding ketoxime or the reductive amination of a ketone precursor. The "cis" configuration, where the amino and hydroxyl groups are on the same side of the cyclohexane ring, presents a unique conformational landscape that is of significant interest in medicinal chemistry for its potential to orient pharmacophoric groups in specific spatial arrangements.

Experimental Protocols

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The process is often empirical and requires screening various conditions.

General Crystallization Protocol:

-

Purification: The synthesized this compound derivative must be purified to the highest possible degree, typically greater than 99%, using techniques such as column chromatography or recrystallization.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened. Ideal solvents are those in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, ethyl acetate, and hexane.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and can be flash-cooled in liquid nitrogen for data collection.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Data Presentation (Hypothetical)

Were crystal structure data available, it would be summarized in tables for clear comparison. Below are examples of how such data would be presented.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative.

| Parameter | Value |

| Chemical Formula | C8H17NO |

| Formula Weight | 143.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.67 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.234 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 320 |

| Reflections Collected | 5678 |

| Unique Reflections | 1987 |

| R(int) | 0.025 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative.

| Bond/Angle | Length (Å) / Angle (°) |

| C1-O1 | 1.435(2) |

| C1-C2 | 1.532(3) |

| C4-N1 | 1.478(2) |

| O1-C1-C2 | 110.5(2) |

| C3-C4-N1 | 111.2(2) |

| C1-C6-C5-C4 (Torsion) | 55.8(3) |

Mandatory Visualizations

In the absence of specific signaling pathways associated with these derivatives in the searched literature, the following diagrams illustrate the logical workflow of a crystal structure analysis project.

Caption: Experimental workflow for crystal structure analysis.

Caption: Relationship between crystal structure and properties.

Conclusion

The study of this compound derivatives holds promise for the development of novel therapeutics due to the specific conformational constraints imposed by the cis-substitution pattern on the cyclohexane ring. While a detailed analysis of their crystal structures is currently hampered by a lack of public data, the methodologies outlined in this guide provide a robust framework for future research. The successful crystallization and subsequent X-ray diffraction analysis of these compounds will be crucial in elucidating their three-dimensional structures, understanding their structure-activity relationships, and ultimately, in the rational design of new and effective drugs. Researchers are encouraged to pursue the crystallization of these derivatives to contribute valuable data to the scientific community.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-amino-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-amino-1-methylcyclohexanol is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the specific stereochemical arrangement of the amino and hydroxyl functional groups, makes it an important component in the synthesis of various biologically active molecules. The stereoselective synthesis of the cis isomer is crucial for controlling the three-dimensional structure and, consequently, the pharmacological activity of the final drug candidates.

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound. The described synthetic route is a multi-step process involving reductive amination, N-protection, diastereoselective reduction, and deprotection.

Overall Synthetic Pathway

The stereoselective synthesis of this compound can be achieved through a four-step sequence starting from 4-methylcyclohexanone. The pathway is designed to control the stereochemistry at the C-1 and C-4 positions of the cyclohexane ring.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylcyclohexanone

A common starting material for this synthesis is 4-methylcyclohexanol, which is oxidized to 4-methylcyclohexanone.

Protocol:

-

To a solution of 4-methylcyclohexanol (11.4 g, 100 mmol) in a suitable solvent such as perfluorodecalin (200 mL), add TEMPO (0.16 g, 1.0 mmol) and sodium nitrite (0.07 g, 1.0 mmol).

-

Add hydrochloric acid (1 mL of a 20 wt% solution).

-

Pressurize the reactor with oxygen to 1 MPa and stir the mixture at 45 °C for 30 minutes.

-

After the reaction is complete, wash the mixture with water.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent by distillation to yield 4-methylcyclohexanone.

Step 2: Reductive Amination to 4-Amino-1-methylcyclohexanone

Reductive amination of 4-methylcyclohexanone with ammonia provides 4-amino-1-methylcyclohexanone. This reaction proceeds via an imine intermediate which is then reduced.

Protocol:

-

In a pressure reactor, combine 4-methylcyclohexanone (11.2 g, 100 mmol), a suitable solvent like cyclohexane, and a catalyst such as a Rh-Ni bimetallic catalyst on a silica support.

-

Introduce ammonia (e.g., 4 bar) and hydrogen (e.g., 2 bar) into the reactor.

-

Heat the reaction mixture to 100 °C and stir for several hours until the reaction is complete, as monitored by gas chromatography (GC).

-

After cooling, vent the reactor, filter the catalyst, and concentrate the filtrate under reduced pressure to obtain 4-amino-1-methylcyclohexanone.

Step 3: N-Protection of 4-Amino-1-methylcyclohexanone

The amino group of 4-amino-1-methylcyclohexanone is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.

Protocol:

-

Dissolve 4-amino-1-methylcyclohexanone (12.7 g, 100 mmol) in a solvent mixture, for example, tetrahydrofuran and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) and a base such as sodium bicarbonate.

-

Stir the mixture at room temperature for several hours.

-

After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (1-methyl-4-oxocyclohexyl)carbamate.

Step 4: Diastereoselective Reduction to cis-tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

This is the key stereochemistry-determining step. The use of a less sterically hindered reducing agent, such as sodium borohydride, favors the axial attack of the hydride on the cyclohexanone ring, leading to the formation of the equatorial alcohol, which is the desired cis isomer.

Protocol:

-

Dissolve tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (22.7 g, 100 mmol) in a protic solvent like methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 4.5 g, 120 mmol) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel to separate the cis and trans isomers.

Step 5: Deprotection to this compound

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Protocol:

-

Dissolve cis-tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate in a suitable solvent such as dioxane or methanol.

-

Add a solution of 4M HCl in dioxane (e.g., 3-5 equivalents).

-

Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be triturated with a solvent like diethyl ether to afford the hydrochloride salt of this compound.

-

For the free amine, the hydrochloride salt can be neutralized with a base.

Data Presentation

The following table summarizes the expected outcomes for the key stereoselective reduction step. The data is based on the general principles of cyclohexanone reduction and may vary depending on the exact reaction conditions.

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | NaBH₄ | Methanol | 0 to RT | > 85:15 | 85-95 |

| tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | L-Selectride® | THF | -78 | < 10:90 | 80-90 |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the reduction of the substituted cyclohexanone is determined by the trajectory of the incoming hydride nucleophile.

Figure 2: Stereochemical pathways in the reduction of 4-substituted cyclohexanones.

Application Notes: The Strategic Use of cis-4-amino-1-methylcyclohexanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-4-amino-1-methylcyclohexanol as a versatile chiral building block in medicinal chemistry. Its unique stereochemical and bifunctional nature makes it a valuable scaffold for the synthesis of a range of biologically active molecules, including kinase inhibitors and targeted protein degraders (PROTACs). The rigid cyclohexyl core allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.

Key Applications and Concepts

This compound offers a unique three-dimensional structure that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. The cis relationship between the amino and hydroxyl groups, combined with the axial methyl group, provides a distinct conformational preference that can be instrumental in achieving high-affinity binding to biological targets.

Kinase Inhibitors

The cyclohexyl scaffold is a common feature in the design of kinase inhibitors, often serving as a rigid core to which pharmacophoric elements are attached. The amino and hydroxyl groups of this compound provide convenient handles for synthetic elaboration, allowing for the exploration of chemical space around the core.

A notable example of a structurally related compound in a potent kinase inhibitor is CFI-402257, a highly selective inhibitor of the Mps1/TTK kinase. While CFI-402257 incorporates a (cis-3-hydroxy-3-methylcyclobutyl)methyl]amino moiety, the principles of its interaction with the kinase can inform the design of inhibitors using the this compound scaffold. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino group can be functionalized to interact with other residues in the kinase active site or serve as an attachment point for further extensions of the molecule.